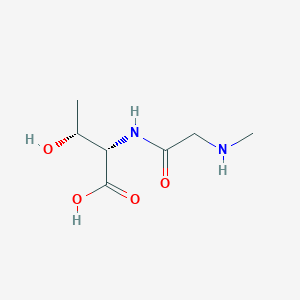
N-Methylglycyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylglycyl-L-threonine is a synthetic amino acid derivative with the molecular formula C6H12N2O4 It is a modified form of L-threonine, where the amino group of glycine is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylglycyl-L-threonine typically involves the methylation of glycine followed by its coupling with L-threonine. One common method is the use of N-methylglycine (sarcosine) as a starting material. The reaction involves the protection of the amino group of L-threonine, followed by the coupling of the protected L-threonine with N-methylglycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The final step involves deprotection to yield this compound .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale synthesis using automated peptide synthesizers. The process involves the same steps as the laboratory synthesis but is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Methylglycyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group of the threonine moiety can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of keto derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives
Scientific Research Applications
N-Methylglycyl-L-threonine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized polymers and materials
Mechanism of Action
The mechanism of action of N-Methylglycyl-L-threonine involves its interaction with specific enzymes and receptors in biological systems. The methylation of the glycine moiety alters the compound’s binding affinity and specificity, leading to changes in its biological activity. The compound can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
L-Threonine: The parent compound, essential for protein synthesis.
N-Methylglycine (Sarcosine): A methylated form of glycine, used in similar applications.
L-Serine: Another amino acid with similar properties and applications.
Uniqueness
N-Methylglycyl-L-threonine is unique due to its dual modification, combining the properties of both N-methylglycine and L-threonine. This dual modification enhances its stability, solubility, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
61854-87-3 |
|---|---|
Molecular Formula |
C7H14N2O4 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-2-[[2-(methylamino)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C7H14N2O4/c1-4(10)6(7(12)13)9-5(11)3-8-2/h4,6,8,10H,3H2,1-2H3,(H,9,11)(H,12,13)/t4-,6+/m1/s1 |
InChI Key |
AMQKUMGSTFELJH-XINAWCOVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)CNC)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CNC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















